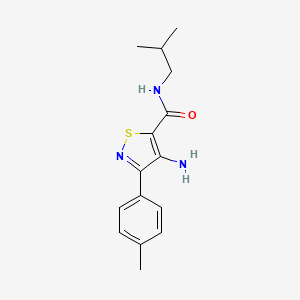

4-amino-N-isobutyl-3-(p-tolyl)isothiazole-5-carboxamide

Description

4-Amino-N-isobutyl-3-(p-tolyl)isothiazole-5-carboxamide is a heterocyclic compound featuring an isothiazole core substituted with an amino group at position 4, a p-tolyl (4-methylphenyl) group at position 3, and an isobutyl carboxamide moiety at position 4. The isothiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms, contributes to its electronic and steric properties, which are critical for biological interactions. The p-tolyl group enhances lipophilicity and may influence binding affinity in therapeutic targets, while the isobutyl carboxamide side chain likely affects solubility and metabolic stability.

Properties

IUPAC Name |

4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-9(2)8-17-15(19)14-12(16)13(18-20-14)11-6-4-10(3)5-7-11/h4-7,9H,8,16H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLHGYUQBJJFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-isobutyl-3-(p-tolyl)isothiazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, the reaction of 4-amino-3-(p-tolyl)isothiazole-5-carboxylic acid with isobutylamine under dehydrating conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-isobutyl-3-(p-tolyl)isothiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-amino-N-isobutyl-3-(p-tolyl)isothiazole-5-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: Its unique chemical structure allows for applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-amino-N-isobutyl-3-(p-tolyl)isothiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocycle Comparison: Isothiazole vs. Thiazole and Isoxazole

The isothiazole core distinguishes this compound from structurally related heterocycles like thiazole (one nitrogen, one sulfur) and isoxazole (one nitrogen, one oxygen). Key differences include:

The sulfur in isothiazole may enhance binding to metal ions or cysteine residues in enzymes, whereas isoxazole’s oxygen could improve solubility but reduce π-interactions .

Substituent Analysis

p-Tolyl Group (3-Position):

highlights the importance of the p-tolyl group in maintaining TNF-α inhibitory activity. Replacing the 4-methyl group with bulkier substituents (e.g., 4-chloro, 4-bromo) led to reduced potency, suggesting steric and electronic compatibility are critical . The target compound’s p-tolyl group aligns with this optimal substitution pattern.

Carboxamide Substituents (5-Position):

The isobutyl carboxamide group in the target compound contrasts with substituents in analogs:

- : Pyridinyl thiazoles with smaller alkyl or aromatic carboxamides showed varied activity, implying that bulkier groups (e.g., isobutyl) may enhance target selectivity but reduce solubility .

- : A diphenylmethyl carboxamide derivative (C21H17N3O2S) exhibited higher molecular weight (375.44 g/mol) and likely lower bioavailability compared to the target’s isobutyl group .

Functional Group Impact: Amino Group (4-Position)

The 4-amino group on the isothiazole ring may participate in hydrogen bonding with biological targets. In -amino-isoxazole derivatives demonstrated moderate activity in heterocyclization reactions, but the shifted amino position (4 vs. 5) in the target compound could alter binding modes .

Pharmacokinetic and Physicochemical Properties

The target’s isobutyl carboxamide may improve metabolic stability compared to ’s DIC, which showed rapid plasma clearance. However, the sulfonamide in ’s compound enhances solubility but introduces different toxicity risks .

Biological Activity

4-amino-N-isobutyl-3-(p-tolyl)isothiazole-5-carboxamide is a synthetic compound belonging to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Chemical Structure and Properties

The compound features an amino group, an isobutyl substituent, and a p-tolyl group, which contribute to its unique chemical properties and biological activities. The presence of these functional groups allows for diverse interactions within biological systems, making it a candidate for drug discovery and development.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor binding. This interaction may lead to the inhibition or activation of key biochemical pathways involved in various diseases.

Biological Activity

Research indicates that compounds within the isothiazole class exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The biological activity of this compound can be summarized as follows:

- Anti-inflammatory Activity : Similar compounds have been reported to inhibit pro-inflammatory cytokines such as IL-1, IL-2, and TNF-α, which are critical in inflammatory responses .

- Anticancer Potential : Thiazole derivatives have shown promising cytotoxic activity against various cancer cell lines. For instance, studies have reported IC50 values indicating significant anticancer effects for related thiazole compounds . The structural components of this compound suggest potential effectiveness in targeting cancer cells.

- Antimicrobial Activity : While specific data on this compound's antimicrobial efficacy is lacking, thiazole derivatives generally exhibit antibacterial and antifungal properties. For example, related compounds have shown activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the uniqueness of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-amino-3-(p-tolyl)isothiazole-5-carboxamide | Lacks isobutyl group | Limited activity compared to isobutyl derivatives |

| N-isobutyl-3-(p-tolyl)isothiazole-5-carboxamide | Lacks amino group | Reduced reactivity and potential biological activity |

| 4-amino-N-isobutyl-3-(m-tolyl)isothiazole-5-carboxamide | Different methyl group position | Potentially altered chemical behavior |

The combination of both amino and isobutyl groups in this compound confers distinct reactivity and biological properties compared to these related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.